Euonymine

描述

属性

IUPAC Name |

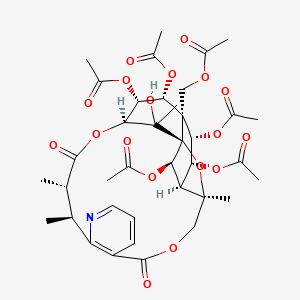

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGAFDJVQAMRS-KCYQGYFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019965 | |

| Record name | Euonymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-82-1 | |

| Record name | Euonymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euonymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Euonymine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a discussion of its potential biological interactions.

Natural Sources of this compound

This compound is primarily isolated from plant species belonging to the genus Euonymus within the family Celastraceae.[2] This genus comprises a diverse group of shrubs and small trees, many of which have a history of use in traditional medicine. While a comprehensive quantitative analysis across all species and plant parts is not extensively documented in publicly available literature, the presence of this compound and related alkaloids is well-established in this genus.

Table 2.1: Primary Natural Sources of this compound

| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound |

| Celastraceae | Euonymus | Euonymus sieboldianus | Japanese Spindle | Not specified in literature, but fruits are a source of other sesquiterpene polyesters. |

| Celastraceae | Euonymus | Euonymus atropurpureus | Eastern Wahoo, Burning Bush | Bark, leaves, and fruits are noted for medicinal use, though all parts are considered potentially toxic if ingested.[3][4] |

| Celastraceae | Euonymus | Euonymus alatus | Winged Spindle, Burning Bush | General extracts are a source of various bioactive compounds. |

| Celastraceae | Euonymus | Euonymus europaeus | European Spindle | Seeds are known to contain related alkaloids and fatty acids.[2] |

Note: The precise concentration of this compound can vary based on the plant's geographic location, season of harvest, and the specific plant tissue.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are compiled from established techniques for alkaloid isolation from the Celastraceae family.

Extraction of Crude Alkaloid Mixture

This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material.

3.1.1 Materials and Reagents

-

Dried and powdered plant material (e.g., leaves, bark, or seeds of Euonymus species)

-

10% Acetic Acid in water

-

Ammonium (B1175870) Hydroxide solution

-

Sodium Sulfate (anhydrous)

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

3.1.2 Procedure

-

Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield a crude extract.

-

Acidification: Dissolve the crude extract in 10% acetic acid in water.

-

Defatting: Extract the acidic solution with a nonpolar solvent like hexane (B92381) to remove fats and waxes. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

Isolation and Purification by Chromatography

Further purification of this compound from the crude alkaloid mixture is typically achieved through chromatographic techniques.

3.2.1 Materials and Reagents

-

Crude alkaloid extract

-

Silica (B1680970) gel for column chromatography

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid)

3.2.2 Procedure

-

Column Chromatography: Pack a column with silica gel and equilibrate with the starting solvent. Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the column. Elute the column with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.

-

Fraction Pooling: Pool fractions containing the compound of interest based on TLC analysis.

-

HPLC Purification: Further purify the pooled fractions using preparative HPLC to isolate pure this compound.

Quantification by HPLC-UV

The quantity of this compound in an extract can be determined using High-Performance Liquid Chromatography with UV detection.[5]

3.3.1 Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Standard: A purified and quantified standard of this compound is required for calibration.

3.3.2 Procedure

-

Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations.

-

Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

General Analytical Workflow for Quantification

Caption: General workflow for the quantification of this compound.

Hypothetical Signaling Pathway Modulation

Given this compound's reported anti-HIV and P-glycoprotein inhibitory activities, it likely interacts with cellular signaling pathways related to cell survival, apoptosis, and drug resistance. The diagram below illustrates a simplified, hypothetical signaling cascade where a compound like this compound might exert its effects.

Caption: Inhibition of P-glycoprotein by this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Euonymus atropurpureus (American Wahoo, Burningbush, Burning Bush, Eastern Wahoo, Hearts Bursting With Love, Indian Arrow Wood, Spindle Tree, Wahoo, Wahoo Euonymus) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 4. Euonymus atropurpureus - Plant Finder [missouribotanicalgarden.org]

- 5. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.

Chemical Structure

This compound possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol .[1] It is classified as a sesquiterpene pyridine (B92270) alkaloid.[2] The intricate structure of this compound is built upon a highly oxygenated dihydro-β-agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid forms a distinctive 14-membered macrodilactone ring.

The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[3][4] The overall structure of this compound is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran (B95107) ring.

Caption: Core components of the this compound molecule.

Stereochemistry

A defining feature of this compound is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]

The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of this compound, requiring highly stereoselective reactions.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |

| Molecular Weight | 805.78 g/mol | [1] |

| CAS Number | 33458-82-1 | [1] |

Crystallographic Data

The X-ray crystallographic data for key synthetic intermediates of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.

| CCDC Deposition Number | Corresponding Synthetic Intermediate |

| 2115563 | Advanced intermediate in the total synthesis of this compound |

| 2120480 | A key bicyclic intermediate in the total synthesis of this compound |

Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.

NMR Spectroscopic Data

The structural elucidation of this compound heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the this compound core structure, as reported in the literature for the synthetic compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 80.1 | 5.61 (d, J = 3.5) |

| 2 | 70.5 | 5.25 (dd, J = 3.5, 2.5) |

| 3 | 74.5 | 5.48 (d, J = 2.5) |

| 4 | 85.3 | - |

| 5 | 50.2 | 2.58 (d, J = 3.5) |

| 6 | 72.9 | 6.05 (s) |

| 7 | 40.8 | 2.35 (m) |

| 8 | 70.9 | 5.51 (dd, J = 11.0, 5.0) |

| 9 | 75.8 | 5.92 (d, J = 5.0) |

| 10 | 45.1 | - |

| 11 | 88.9 | - |

| 12 | 64.9 | 4.55 (d, J = 12.0), 4.38 (d, J = 12.0) |

| 13 | 68.2 | 5.10 (d, J = 11.5), 4.98 (d, J = 11.5) |

| 14 | 21.4 | 1.62 (s) |

| 15 | 29.8 | 1.35 (s) |

Data extracted from the supporting information of the total synthesis by Inoue and colleagues.

Experimental Protocols

Isolation from Natural Sources

The original isolation of this compound was reported from the seeds of Euonymus sieboldiana. The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the following steps:

Caption: General workflow for the isolation of this compound.

A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from Euonymus sieboldiana with methanol. The extract is then treated with lead acetate (B1210297) to remove tannins, followed by partitioning between chloroform (B151607) and water. The chloroform layer, containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

UV Spectroscopy: To identify the presence of the pyridine ring.

-

IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.

-

X-ray Crystallography: While X-ray crystallography of this compound itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.

While the precise signaling pathways modulated by this compound have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.

Caption: Proposed mechanism of P-gp inhibition by this compound.

Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of this compound and to identify its specific cellular targets and the signaling pathways it modulates.

Conclusion

This compound stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Euonymine in Celastraceae

For Immediate Release

IVY, Researcher City, December 4, 2025 – The complex sesquiterpenoid alkaloid, euonymine (B13332915), a prominent bioactive compound found in plants of the Celastraceae family, has long been a subject of interest for its potential pharmacological applications. However, the intricate biosynthetic pathway leading to its formation within these plants has remained largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and alkaloid biosynthesis to present a comprehensive proposed pathway for this compound, offering a roadmap for researchers and drug development professionals.

This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with acetyl groups and a unique dicarboxylic acid, evoninic acid, to form a macrocyclic structure. While the total synthesis of this compound has been achieved in the laboratory, its natural biosynthesis involves a series of complex enzymatic reactions that are yet to be fully characterized. This guide outlines a hypothetical, yet scientifically grounded, sequence of biochemical transformations, from primary metabolites to the final complex structure of this compound.

A Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the sesquiterpenoid backbone, the extensive oxidation of this core structure to form euonyminol, and the synthesis and attachment of the characteristic ester groups, including the macrocyclic bridge from evoninic acid.

Stage 1: Assembly of the Dihydro-β-Agarofuran Core

The journey to this compound begins with fundamental building blocks from primary metabolism. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.

A yet-to-be-identified terpene synthase would then catalyze the cyclization of FPP to form the characteristic bicyclic dihydro-β-agarofuran skeleton. This is a critical step that defines the core structure of a large family of compounds in the Celastraceae.

Stage 2: Oxidative Elaboration of the Core

Following the initial cyclization, the dihydro-β-agarofuran core undergoes a series of extensive oxidative modifications. This is likely carried out by a cascade of cytochrome P450 monooxygenases (P450s), which are well-known for their role in generating the vast chemical diversity of plant alkaloids.[1] These enzymes would introduce multiple hydroxyl groups at specific positions on the sesquiterpenoid scaffold, leading to the highly oxygenated intermediate, euonyminol. The precise sequence of these hydroxylation events is currently unknown.

Stage 3: Acylation and Macrocyclization

The final steps in this compound biosynthesis involve the esterification of the euonyminol core. A series of acyltransferases are responsible for attaching acetyl groups to specific hydroxyl moieties. The most complex of these final modifications is the formation of the 14-membered macrocyclic bislactone. This involves the biosynthesis of evoninic acid, a substituted pyridine (B92270) dicarboxylic acid. While the synthesis of evoninic acid has been achieved chemically, its biosynthetic origin in plants is not yet understood. It is hypothesized that it is synthesized and then activated, likely as a CoA-thioester, before being attached to the euonyminol core by a specific acyltransferase, forming the characteristic macrocycle of this compound.

Quantitative Data

As the biosynthetic pathway of this compound is still under investigation, there is a notable absence of quantitative data such as enzyme kinetics, metabolite pool sizes, and gene expression profiles in the scientific literature. The following table illustrates the types of data that would be crucial for a comprehensive understanding of this pathway and would be the target of future research.

| Parameter | Description | Hypothetical Value/Unit | Significance |

| Terpene Synthase Activity | Rate of conversion of FPP to dihydro-β-agarofuran | e.g., pkat/mg protein | Determines the flux towards the core scaffold |

| P450 Hydroxylase Km | Substrate affinity of a specific P450 for a pathway intermediate | e.g., µM | Indicates the efficiency of oxidative steps |

| Acyltransferase Vmax | Maximum rate of acetyl group transfer to euonyminol | e.g., nmol/min/mg protein | Gauges the capacity for final structural modifications |

| Gene Expression Levels | Relative transcript abundance of pathway genes (e.g., terpene synthase, P450s) under different conditions | e.g., FPKM or TPM | Identifies regulatory control points in the pathway |

| Metabolite Concentration | In-planta concentration of key intermediates like euonyminol and this compound | e.g., µg/g fresh weight | Provides a measure of pathway output and potential bottlenecks |

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

-

Plant Material: Collect tissues from a this compound-producing plant from the Celastraceae family (e.g., Euonymus alatus) at different developmental stages or under various stress conditions to capture differential gene expression.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes against public databases. Identify candidate genes encoding terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes from other plant species.

-

Differential Expression Analysis: Compare gene expression levels across different tissues and conditions to identify candidate genes whose expression correlates with this compound accumulation.

Protocol 2: Functional Characterization of a Candidate Terpene Synthase

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate terpene synthase gene from cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or S. cerevisiae).

-

Heterologous Expression and Protein Purification: Transform the expression vector into the chosen host and induce protein expression. Purify the recombinant enzyme using affinity chromatography.

-

In Vitro Enzyme Assays: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product. Compare the mass spectrum and retention time with authentic standards if available.

Protocol 3: In Vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)

-

VIGS Vector Construction: Clone a fragment of a candidate P450 or acyltransferase gene into a VIGS vector.

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.

-

Metabolite Profiling: After a period to allow for gene silencing, extract metabolites from the silenced and control plants.

-

LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and its potential precursors. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in the pathway.

Visualizing the Pathway and Workflows

To aid in the conceptualization of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Caption: Workflow for identifying candidate genes in this compound biosynthesis.

Caption: Experimental workflows for enzyme functional characterization.

This guide provides a foundational framework for future research into the biosynthesis of this compound. The elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpenoid alkaloids.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.

Physical and Chemical Properties

This compound is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate (B1210297) | [3] |

| CAS Number | 33458-82-1 | [3] |

| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |

| Molecular Weight | 805.78 g/mol | [1] |

| Property | Value | Notes |

| Melting Point | Not explicitly reported. | Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus. |

| Boiling Point | Not reported. | Due to its high molecular weight and complex structure, this compound is expected to decompose at high temperatures rather than boil. |

| Solubility | Not explicitly reported. | Based on its structure, this compound is likely soluble in polar organic solvents such as chloroform (B151607), dichloromethane, and ethyl acetate. Its solubility in water is expected to be low. |

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core. |

| ¹³C NMR | The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure. |

| IR Spectroscopy | The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyridine ring. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be complex but could provide information about the loss of acetyl groups and other structural fragments. |

Experimental Protocols

Isolation and Purification of this compound from Maytenus chiapensis

The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction methods for alkaloids from plant materials.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Maytenus chiapensis.

-

Air-dry the leaves in a well-ventilated area, protected from direct sunlight.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform and methanol) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

-

Partition the acidic solution with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.

-

Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

-

Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the compound of interest (this compound).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Analytical Methods for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

2. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

-

Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

This will provide the accurate mass of the molecular ion, confirming the elemental composition.

Visualizations

Experimental Workflow

Caption: Workflow for this compound isolation and analysis.

Plausible Signaling Pathway: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.

References

An In-depth Technical Guide to Euonymine and its Relationship to Dihydro-β-agarofuran Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a highly complex, macrocyclic sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant interest within the scientific community for its notable biological activities, including P-glycoprotein (P-gp) inhibition and anti-HIV effects.[1][2] Dihydro-β-agarofuran sesquiterpenoids, as a class, are characterized by a common tricyclic core and exhibit a wide array of pharmacological properties, such as neuroprotective, antitumor, and multidrug resistance (MDR) reversal activities. This technical guide provides a comprehensive overview of this compound, its chemical nature, and its relationship with other dihydro-β-agarofuran sesquiterpenoids. It details the available quantitative data on its biological activities, outlines relevant experimental protocols for its study, and visually represents the logical and potential signaling pathways associated with its mechanism of action.

Introduction: The Dihydro-β-agarofuran Sesquiterpenoid Family

Dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of natural products, primarily found in plant species of the Celastraceae family.[3] Their characteristic molecular architecture consists of a tricyclic system that includes a trans-decalin and a tetrahydrofuran (B95107) ring.[4] The core structure, euonyminol, is one of the most hydroxylated members of this family.[2][5] The vast structural diversity within this class of compounds arises from the varied esterification patterns of the hydroxyl groups on the core skeleton. These modifications are crucial for their distinct biological activities.[2]

This compound stands out due to its highly elaborate structure. It is a macrocyclic diester alkaloid with a core of euonyminol. Specifically, it possesses six acetyl groups and a 14-membered bislactone ring formed from a substituted pyridine (B92270) dicarboxylic acid.[1][2] This complex structure presents a formidable challenge for total synthesis.[1][2]

Biological Activities of this compound and Related Compounds

This compound and its related dihydro-β-agarofuran sesquiterpenoids have been reported to exhibit a range of biological activities with therapeutic potential.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2] By exporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy.[6] P-gp inhibitors can, therefore, be used to reverse MDR and re-sensitize cancer cells to chemotherapy. The mechanisms of P-gp inhibition can be multifaceted, including competitive binding to the drug substrate-binding site, non-competitive or allosteric inhibition, and interference with ATP hydrolysis that powers the pump.[6][7][8]

Anti-HIV Activity

This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many anti-HIV compounds involves targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral maturation.[9] While the specific target of this compound in the HIV life cycle has not been fully elucidated, its complex structure offers multiple potential points of interaction with viral or host cell proteins.

Neuroprotective Effects of Dihydro-β-agarofuran Sesquiterpenoids

Several dihydro-β-agarofuran sesquiterpenoids isolated from Euonymus species have demonstrated significant neuroprotective properties.[2][10] For instance, certain compounds have been shown to increase the viability of SH-SY5Y neuroblastoma cells treated with amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][10] The proposed mechanisms for these neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[11][[“]]

Quantitative Data on Biological Activities

While the biological activities of this compound are qualitatively reported, specific quantitative data such as IC50 and EC50 values are not widely available in the public domain. However, data for other closely related dihydro-β-agarofuran sesquiterpenoids provide valuable insights into the potential potency of this class of compounds.

| Compound Class | Biological Activity | Test System | Result | Reference |

| Dihydro-β-agarofuran sesquiterpenoids (from Euonymus maackii) | Neuroprotection (increase in cell viability) | Aβ25-35-treated SH-SY5Y cells | Increased viability from 64.6% to >74.0% at 10 μM | [13] |

| Dihydro-β-agarofuran sesquiterpenoids (from Celastrus angulatus) | Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 values ranging from 0.046 to 0.738 mM | [14] |

| Sesquiterpene Lactone (from Calocephalus brownii) | Anti-HIV-1 Activity | HIV-1 (IIIB) in MT-4 cells | EC50 = 0.5 µg/mL | [15] |

| Sesquiterpene Lactone (from Calocephalus brownii) | Cytotoxicity | Mock-infected MT-4 cells | CC50 = 0.5 µg/mL | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related sesquiterpenoids.

Isolation and Characterization of this compound

4.1.1. General Isolation Procedure: A general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids from Euonymus species involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., seeds, root bark) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

4.1.2. Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.[17][18]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[19]

-

Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-overexpressing counterparts (e.g., MCF7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence microplate reader.

-

Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[19]

Anti-HIV Activity Assay (MTT Method in MT-4 Cells)

This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[15]

-

Cell Culture: MT-4 cells are maintained in an appropriate culture medium.

-

Assay Setup: In a 96-well plate, MT-4 cells are seeded and treated with various concentrations of the test compound (this compound).

-

HIV Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells, infected cells without the compound, and uninfected cells with the compound (for cytotoxicity measurement).

-

Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).

-

MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.

-

Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The CC50 (50% cytotoxic concentration) is calculated as the concentration that reduces the viability of uninfected cells by 50%. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.[15]

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from amyloid-β-induced toxicity.[2][10]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate for several days.

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Amyloid-β Treatment: Aggregated amyloid-β peptide (e.g., Aβ25-35) is added to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM) and incubated for 24 hours.

-

MTT Assay: An MTT assay is performed as described in the anti-HIV assay to assess cell viability.

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells (not treated with amyloid-β). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Visualizing Relationships and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and potential signaling pathways associated with this compound and dihydro-β-agarofuran sesquiterpenoids.

Conclusion

This compound, as a prominent member of the dihydro-β-agarofuran sesquiterpenoid family, represents a fascinating and complex natural product with significant therapeutic potential. Its reported activities as a P-gp inhibitor and an anti-HIV agent highlight its promise in addressing multidrug resistance in cancer and in the development of novel antiviral therapies. Furthermore, the neuroprotective effects observed in related compounds underscore the broad pharmacological relevance of this structural class. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and its analogs. Future research should focus on elucidating the precise mechanisms of action and conducting more extensive quantitative bioactivity studies to fully realize the therapeutic promise of this remarkable molecule.

References

- 1. New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Dihydro-β-agarofuran-Type Sesquiterpenes from the Seeds of Euonymus maackii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Total syntheses of dihydro-β-agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection | MDPI [mdpi.com]

- 12. consensus.app [consensus.app]

- 13. researchgate.net [researchgate.net]

- 14. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 18. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Euonymine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive analysis of this compound, focusing on its molecular characteristics, and known anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This document consolidates available data on its molecular formula and weight, and where available, details the experimental protocols utilized to elucidate its biological functions. Furthermore, this guide presents diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic applications.

Molecular Profile of this compound

This compound is a naturally occurring compound that has been isolated from plants of the Celastraceae family. Its intricate structure contributes to its notable biological activities.

Physicochemical Properties

A clear understanding of the fundamental molecular properties of this compound is crucial for its application in research and drug development. The key identifiers for this molecule are summarized below.

| Property | Value |

| Molecular Formula | C₃₈H₄₇NO₁₈ |

| Molecular Weight | Approximately 805.8 g/mol |

| Class | Sesquiterpenoid Pyridine Alkaloid |

| Reported Sources | Maytenus chiapensis, Tripterygium wilfordii, Peritassa campestris[1][2] |

Biological Activity of this compound

Current research highlights two primary areas of biological activity for this compound: inhibition of the HIV virus and modulation of P-glycoprotein activity, a key player in multidrug resistance.

Anti-HIV Activity

The following is a generalized protocol for assessing the inhibition of HIV-1 reverse transcriptase, a common method for evaluating the anti-HIV potential of novel compounds.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., a known RT inhibitor like Nevirapine)

-

Negative control (vehicle)

-

Microplate

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.

-

Add the test compound (this compound) at a range of concentrations to the wells of the microplate. Include positive and negative controls.

-

Add the recombinant HIV-1 RT to each well to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.

-

Wash the filter plate to remove unincorporated labeled dNTPs.

-

Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Diagram: Generalized Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

Caption: A simplified workflow of a typical HIV-1 reverse transcriptase inhibition assay.

P-glycoprotein (P-gp) Inhibition

This compound has also been identified as an inhibitor of P-glycoprotein.[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. Inhibition of P-gp can therefore be a valuable strategy to overcome MDR and enhance the efficacy of anticancer drugs.

The following is a generalized protocol for assessing P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.

-

Reagents and Materials:

-

P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7).

-

Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., PBS or HBSS).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., a known P-gp inhibitor like Verapamil).

-

Negative control (vehicle).

-

Microplate reader with fluorescence detection capabilities or a flow cytometer.

-

-

Procedure:

-

Seed the P-gp overexpressing and parental cells in a microplate and allow them to adhere overnight.

-

Pre-incubate the cells with the test compound (this compound) at various concentrations, along with positive and negative controls, for a specified time (e.g., 30-60 minutes) at 37°C.

-

Add the fluorescent P-gp substrate to all wells and incubate for another specified period (e.g., 60-90 minutes) at 37°C.

-

Wash the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.

-

Lyse the cells (if using a plate reader) or prepare for analysis by flow cytometry.

-

Measure the intracellular fluorescence.

-

Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the control and determine the IC50 value.

-

Diagram: Mechanism of P-glycoprotein Inhibition

Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Its demonstrated anti-HIV and P-gp inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent natural product.

References

- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 2. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Euonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant attention within the scientific community due to its reported biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[2] Its elaborate chemical architecture, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a substituted pyridine (B92270) moiety, presents a formidable challenge for chemical synthesis and a compelling opportunity for medicinal chemistry exploration. This technical guide provides a detailed review of the current research on this compound, focusing on its chemical synthesis, biological activities, and the experimental methodologies employed in its investigation.

Chemical Profile

This compound is a macrocyclic alkaloid with the molecular formula C₃₈H₄₇NO₁₈.[2] The core of the molecule is euonyminol, a highly hydroxylated dihydro-β-agarofuran sesquiterpenoid. This core is adorned with multiple acetate (B1210297) groups and is characteristically bridged by a dicarboxylic acid derivative of pyridine, forming a large lactone ring. The absolute stereochemistry of this compound is complex, featuring numerous chiral centers that contribute to its unique three-dimensional structure and are crucial for its biological function.

Total Synthesis of this compound

The total synthesis of this compound is a significant achievement in organic chemistry, showcasing sophisticated strategies for the construction of its complex polycyclic framework and the installation of its numerous stereocenters. The synthetic routes typically involve the initial construction of the dihydro-β-agarofuran core, followed by the attachment of the pyridine-containing macrocycle.

Synthetic Workflow

A representative synthetic approach to this compound is outlined in the workflow diagram below. This multi-step process highlights the key stages, from commercially available starting materials to the final natural product. The synthesis often employs a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.

References

- 1. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Euonymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[2][3] While the primary literature detailing specific quantitative data for these activities is limited, this document synthesizes available information and presents established experimental protocols and potential mechanisms of action to guide future research and drug development efforts.

Introduction

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure.[2][4] Natural products with such intricate architectures often exhibit potent and selective biological activities. The reported anti-HIV and P-glycoprotein inhibitory effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for viral infections and multidrug resistance in cancer.[2][3] This guide aims to provide a detailed resource for researchers interested in exploring the therapeutic potential of this compound, covering its known biological activities, potential mechanisms of action, and standardized experimental methodologies.

Potential Therapeutic Applications

Anti-HIV Activity

Potential Mechanisms of Action:

-

Reverse Transcriptase (RT) Inhibition: Inhibition of this crucial viral enzyme prevents the conversion of viral RNA into DNA, a critical step for viral replication.

-

Protease (PR) Inhibition: Blocking HIV protease results in the production of immature, non-infectious viral particles.

-

Integrase (IN) Inhibition: Preventing the integration of viral DNA into the host cell genome blocks the establishment of a persistent infection.

-

Entry Inhibition: Interference with the binding of the virus to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).

Further research is required to elucidate the precise mechanism by which this compound exerts its anti-HIV effects.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been identified as a potential P-gp inhibitor, suggesting its utility as a chemosensitizing agent in cancer therapy.[2][3]

Potential Mechanisms of P-gp Inhibition:

-

Competitive Inhibition: this compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.[5]

-

Non-competitive Inhibition: It could bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.

-

Interference with ATP Hydrolysis: this compound might inhibit the ATPase activity of P-gp, thereby depriving the transporter of the energy required for drug efflux.[5]

-

Modulation of the Cell Membrane: Altering the lipid environment of the cell membrane could indirectly affect P-gp function.

Quantitative Data Summary

Specific quantitative data for the biological activities of this compound are not extensively reported in the publicly available literature. The following tables are presented as templates for organizing future experimental findings.

Table 1: Anti-HIV Activity of this compound (Hypothetical Data)

| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Reverse Transcriptase Assay | C8166 | HIV-1 IIIB | p24 antigen | Data not available | Data not available | Data not available |

| Protease Inhibition Assay | MT-2 | HIV-1 RF | Viral cytopathic effect | Data not available | Data not available | Data not available |

| Integrase Inhibition Assay | HEK293T | HIV-1 NL4-3 | Luciferase activity | Data not available | Data not available | Data not available |

Table 2: P-glycoprotein Inhibition by this compound (Hypothetical Data)

| Assay Type | Cell Line | P-gp Substrate | Endpoint | IC50 (µM) |

| Calcein-AM Efflux Assay | MDCK-MDR1 | Calcein-AM | Intracellular fluorescence | Data not available |

| Rhodamine 123 Efflux Assay | Caco-2 | Rhodamine 123 | Intracellular fluorescence | Data not available |

| ATPase Activity Assay | P-gp membranes | ATP | Inorganic phosphate (B84403) production | Data not available |

| Doxorubicin Accumulation | MCF7/ADR | Doxorubicin | Intracellular doxorubicin | Data not available |

Experimental Protocols

The following are detailed, representative protocols for assessing the anti-HIV and P-gp inhibitory activities of a test compound like this compound.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, C8166)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Azidothymidine - AZT)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

p24 Antigen Capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of this compound and the positive control in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.

-

Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well, resulting in a multiplicity of infection (MOI) of approximately 0.01.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

-

p24 Quantification: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

Cytotoxicity Assay:

To determine the selectivity of the antiviral effect, a parallel cytotoxicity assay should be performed.

-

Follow steps 1 and 2 of the anti-HIV assay protocol.

-

Do not add the virus.

-

Incubate the plate for 7 days.

-

Assess cell viability using a standard method such as the MTT or XTT assay.

-

Calculate the 50% cytotoxic concentration (CC50).

-

The Selectivity Index (SI) is calculated as CC50 / IC50.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Materials:

-

P-gp overexpressing cell line (e.g., MDCK-MDR1, Caco-2)

-

Parental cell line without P-gp overexpression (e.g., MDCK, for comparison)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcein-AM (acetoxymethyl ester)

-

Test compound (this compound)

-

Positive control (e.g., Verapamil, Cyclosporin A)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (this compound) and positive control at various concentrations and incubate for 30-60 minutes at 37°C.

-

Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).

-

Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the no-drug control. Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in P-gp Inhibition

While the direct interaction of this compound with P-gp is the most likely mechanism of inhibition, some natural products can also modulate P-gp expression through cellular signaling pathways.

Caption: Potential mechanisms of P-gp inhibition by this compound.

Experimental Workflow for Anti-HIV Drug Screening

The following diagram illustrates a typical workflow for screening natural products for anti-HIV activity.

Caption: Workflow for the discovery of anti-HIV agents from natural products.

Logical Relationship for P-gp Inhibition and Chemosensitization

This diagram shows the logical connection between P-gp inhibition and the desired outcome of enhanced chemotherapy efficacy.

Caption: Logical flow from P-gp inhibition to reversal of multidrug resistance.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its reported anti-HIV and P-gp inhibitory activities warrant further investigation to fully characterize its pharmacological profile. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

-

Quantitative Biological Evaluation: Systematic determination of the IC50 and CC50 values of this compound in a panel of anti-HIV and P-gp inhibition assays.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of HIV infection and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.

The information and protocols provided in this technical guide offer a solid foundation for advancing the study of this compound and unlocking its full therapeutic potential.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Euonymine Pharmacophore

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacophoric features of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this compound's structure, its known biological activities, and the molecular characteristics essential for its function. We will explore its potential as a P-glycoprotein (P-gp) inhibitor and an anti-HIV agent through the lens of its structural architecture, supported by detailed experimental methodologies and pathway visualizations.

Introduction to this compound

This compound is a naturally occurring sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran class, a family of compounds known for a wide range of biological activities[1]. Isolated from plant species such as Maytenus chiapensis, this compound is characterized by a highly complex molecular structure[2]. Its core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family and features a dense arrangement of stereocenters and oxygen functionalities[3][4]. Specifically, the structure of this compound includes six acetyl groups and a distinctive 14-membered bislactone ring, which is formed from a substituted pyridine dicarboxylic acid[3][4]. This intricate three-dimensional arrangement is fundamental to its biological activities, which notably include P-glycoprotein (P-gp) inhibition and anti-HIV effects[3][5].

Chemical Structure and Core Scaffold

The foundational structure of this compound is the dihydro-β-agarofuran skeleton. This rigid tricyclic core provides a fixed scaffold from which numerous functional groups project.

-

Core Scaffold: A highly oxygenated dihydro-β-agarofuran nucleus.

-

Molecular Formula: C₃₈H₄₇NO₁₈[4].

-

Key Features:

-

Eleven contiguous stereocenters, creating a complex and specific 3D topology[3][5].

-

A macrocyclic 14-membered bislactone ring.

-

Six acetylated hydroxyl groups, which significantly influence the molecule's polarity and interaction capabilities.

-

A pyridine dicarboxylic acid moiety incorporated into the bislactone ring.

-

The presence and arrangement of these features, particularly the numerous ester (acetyl) groups, are critical for its biological function, a recurring theme in the structure-activity relationship (SAR) of this compound class.

Pharmacophore Hypothesis for P-glycoprotein Inhibition

While a specific, experimentally derived pharmacophore model for this compound is not yet published, a robust hypothesis can be constructed based on established pharmacophore models for P-gp modulators and the known SAR of dihydro-β-agarofuran sesquiterpenoids.

A widely accepted general pharmacophore for P-gp inhibitors includes two hydrophobic regions, three hydrogen bond acceptor sites, and one hydrogen bond donor site[3][4][6]. Applying this to this compound's structure and the SAR of its class allows for the following hypothesized model.

Hypothesized this compound Pharmacophoric Features:

-

Hydrophobic Regions: The core tricyclic dihydro-β-agarofuran skeleton provides a rigid, lipophilic foundation. The methyl groups on this core and within the macrocycle further contribute to hydrophobic interactions.

-

Hydrogen Bond Acceptors (HBA): this compound is rich in HBA features. The carbonyl oxygen atoms of the six acetyl groups and the two lactone esters are prime candidates for forming hydrogen bonds with P-gp's binding site residues. SAR studies on 76 related dihydro-β-agarofuran sesquiterpenes have confirmed that ester groups at positions C-2, C-3, and C-8 are critical for potent P-gp inhibition[2].

-

Aromatic/Ring Feature: The pyridine ring embedded within the macrocycle can participate in π-π stacking or other aromatic interactions within the P-gp binding pocket.

-

Spatial Arrangement: The rigid sesquiterpene core holds these features in a precise three-dimensional orientation, which is crucial for fitting into the complex binding pocket of P-gp.

The following diagram illustrates the logical relationship of these key structural features contributing to the P-gp inhibitory pharmacophore.

Biological Activity and Quantitative Data

This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV effects[3][5].

P-glycoprotein (P-gp) Inhibition

P-gp is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutics out of the cell[1]. Dihydro-β-agarofuran sesquiterpenoids as a class are known to be effective P-gp inhibitors, and SAR studies have provided significant insight into their mechanism. The activity is highly dependent on the substitution pattern around the core skeleton. It has been shown that ester groups (such as acetate, benzoate, etc.) at positions C-1, C-2, C-3, and C-6 lead to higher potency compared to hydroxyl groups at the same positions[2]. This strongly suggests that the multiple acetyl groups on this compound are critical for its P-gp inhibitory activity.

Anti-HIV Activity

The anti-HIV activity of this compound has also been reported, although the precise mechanism and stage of the HIV life cycle it inhibits are not fully elucidated in the available literature[3][5]. Potential mechanisms for anti-HIV compounds include inhibiting viral entry (binding, fusion), reverse transcription, integration, or protease activity. Given its P-gp inhibitory action, one could speculate a role in increasing the intracellular concentration of other antiretroviral drugs, though direct antiviral activity is also stated.

Quantitative Activity Data

While the anti-HIV and P-gp inhibitory activities of this compound are cited in the literature, specific quantitative data such as IC₅₀ or Kᵢ values for this compound itself are not provided in the primary articles focused on its total synthesis. The table below summarizes the known activities and references analogous compounds for context.

| Compound/Class | Target/Assay | Activity Metric | Value | Reference(s) |

| This compound | P-glycoprotein (P-gp) | Inhibition | Reported, not quantified | [3][5] |

| This compound | Anti-HIV | Inhibition | Reported, not quantified | [3][5] |

| Dihydro-β-agarofuran Class | P-gp Inhibition | Structure-Activity Relationship | Substituents at C-2, C-3, C-8 are critical | [2] |

| Verapamil (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | ~5-15 µM | [7] |

| Elacridar (Reference) | P-gp Inhibition (Rhodamine 123 Assay) | IC₅₀ | 0.05 µM | [7] |

Signaling Pathways and Mechanism of Action

P-glycoprotein Efflux Pump Inhibition